Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride
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Overview
Description
Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where the hydrogen atoms are substituted with an allyl group and a phenyl group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with allyl chloride in the presence of a base, followed by the addition of phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without the allyl and phenyl groups.
N-Phenylcyclohexylamine: Lacks the allyl group.
N-Allylcyclohexylamine: Lacks the phenyl group.
Uniqueness
Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBQTASOIWMBEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1(CCCCC1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176258 |
Source
|
Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-95-7 |
Source
|
Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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